Product packaging for Argatroban monohydrate(Cat. No.:CAS No. 141396-28-3)

Argatroban monohydrate

Katalognummer: B1662859
CAS-Nummer: 141396-28-3
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: AIEZTKLTLCMZIA-CZSXTPSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Direct Thrombin Inhibitor Research

The journey to develop direct thrombin inhibitors (DTIs) like argatroban (B194362) has a long and storied past, beginning with the discovery of hirudin from leech saliva in 1884. wikipedia.orgahajournals.org For many years, anticoagulation therapy was dominated by heparin and warfarin (B611796). wikipedia.org However, these traditional anticoagulants have well-known disadvantages, prompting researchers to seek alternatives. wikipedia.org The 1980s saw the development of low-molecular-weight heparins (LMWHs), which offered improved pharmacokinetic properties over unfractionated heparin. wikipedia.org

Academic Significance of Argatroban Monohydrate as a Chemical Entity

This compound is a synthetic, small-molecule direct thrombin inhibitor derived from L-arginine. drugbank.comhas-sante.fr Its chemical name is 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid, monohydrate. rxlist.comalliedmarketresearch.com The molecule possesses four asymmetric carbons, resulting in a mixture of (21R) and (21S) stereoisomers, typically in a ratio of approximately 65:35. rxlist.comnewdrugapprovals.org

From a chemical standpoint, argatroban's significance lies in its direct and reversible binding to the active site of thrombin, a serine protease crucial to the blood coagulation cascade. drugbank.comrxlist.compatsnap.com This interaction does not require a cofactor like antithrombin III, which is necessary for the action of heparin. drugbank.comselleckchem.com This direct mechanism allows argatroban to inhibit both free and clot-bound thrombin, a key advantage over indirect inhibitors. drugbank.compatsnap.comselleckchem.com

The monohydrate form of argatroban has distinct physicochemical characteristics. google.comgoogle.com Research has focused on methods to synthesize and purify this compound to achieve high yield and purity, making it suitable for use as an active pharmaceutical ingredient. google.comgoogle.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC23H36N6O5S•H2O
Molecular Weight526.66 g/mol
Stereoisomer Ratio(R):(S) ≈ 65:35
AppearanceWhite, odorless crystalline powder

Source: rxlist.comhemonc.org

Scope and Objectives of Contemporary Research on this compound

Current academic research on this compound is multifaceted, exploring its mechanism of action, potential new applications, and its role in specific patient populations.

One major area of investigation is its efficacy and safety as an anticoagulant in various clinical settings. nih.govnih.gov Studies have demonstrated its effectiveness in patients with heparin-induced thrombocytopenia (HIT), a serious complication of heparin therapy. nih.govnih.gov Research continues to evaluate its use in patients undergoing percutaneous coronary interventions (PCI) who have or are at risk for HIT. wikipedia.orgnih.gov

In vitro studies are another significant focus, aiming to further elucidate the compound's interaction with thrombin and other components of the coagulation cascade. selleckchem.comnih.gov For instance, research has shown that argatroban is highly selective for thrombin with minimal effects on other serine proteases like trypsin, factor Xa, and plasmin. drugbank.comselleckchem.com It also inhibits thrombin-induced platelet aggregation. drugbank.comselleckchem.com

Furthermore, ongoing research explores the potential of argatroban to interfere with other biological processes. For example, some studies suggest it may have a role in inhibiting protease-activated receptor-2 (PAR-2) activation. selleckchem.com The development of new analytical methods, such as chiral HPLC, to accurately determine the concentration of argatroban and its analogues is also an active area of research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N6O6S B1662859 Argatroban monohydrate CAS No. 141396-28-3

Eigenschaften

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZTKLTLCMZIA-CZSXTPSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Crystals from ethanol

CAS No.

141396-28-3, 74863-84-6
Record name Argatroban [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Piperidinecarboxylic acid, 1-[(S)-5-[(aminoiminomethyl)amino]-1-oxo-2-{[(1,2,3,4-tetrahydro-3- methyl-8-quinolinyl) sulfonyl] amino} pentyl]-4-methyl-, (2R,4R)-monohydrate; (2R,4R)-4-Methyl-1-{N2-[(1,2,3,4-tetrahydro-3- methyl-8-quinolyl) sulfonyl]-l-arginyl} pipecolic acid, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY90U61Z3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

188-191 °C
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Biochemical Pharmacology of Argatroban Monohydrate

Argatroban (B194362) is a synthetic direct thrombin inhibitor, derived from L-arginine, that plays a critical role in anticoagulation therapy. drugbank.com Its mechanism of action is centered on the direct, high-affinity, and reversible inhibition of thrombin, a key enzyme in the coagulation cascade. drugbank.comnih.gov This section will delve into the specific molecular interactions and biochemical consequences of argatroban's binding to thrombin.

Direct and Reversible Binding to Thrombin Active Site

Argatroban's anticoagulant effect stems from its ability to directly and reversibly bind to the active site of the thrombin molecule. drugbank.comnih.gov As a synthetic, small-molecule peptidomimetic inhibitor, argatroban is designed to fit into the catalytic site of thrombin, thereby blocking its enzymatic activity. nih.govyoutube.com This binding is highly selective for thrombin. drugbank.com The interaction is characterized by a low inhibitory constant (Ki), indicating a high affinity of argatroban for thrombin. drugbank.comnih.gov

The binding is non-covalent and reversible, which contributes to argatroban's relatively short half-life of approximately 39 to 51 minutes. nih.govpatsnap.com This reversibility allows for a predictable dose-response and rapid restoration of normal hemostasis once the administration of the drug is discontinued. nih.gov A key advantage of argatroban is its ability to inhibit both free (soluble) thrombin and thrombin that is bound to fibrin (B1330869) clots, a feature not shared by all anticoagulants. drugbank.compatsnap.com

Binding Characteristics of Argatroban to Thrombin
ParameterDescriptionReference
Binding SiteCatalytic active site of thrombin drugbank.comnih.gov
Binding TypeDirect, Reversible, Non-covalent drugbank.comnih.gov
Inhibitory Constant (Ki)Approximately 39 nM to 0.04 µM drugbank.comnih.gov
Target Thrombin FormsFree (soluble) and clot-bound thrombin drugbank.compatsnap.com

Independence from Antithrombin III Co-factor for Antithrombotic Activity

A distinguishing feature of argatroban's mechanism is its independence from the cofactor antithrombin III (AT-III) for its anticoagulant activity. drugbank.comnih.gov Unlike heparin and low-molecular-weight heparins, which require the presence of AT-III to inhibit thrombin, argatroban directly inactivates thrombin without the need for this cofactor. patsnap.comnih.gov

This independence is clinically significant in patients who may have an antithrombin deficiency, a condition that can lead to heparin resistance. nih.gov In such cases, argatroban can provide effective anticoagulation where heparin-based therapies might fail. nih.govnih.gov By directly targeting the thrombin enzyme, argatroban's efficacy is not limited by the levels of circulating AT-III. nih.gov

Inhibition of Thrombin-Catalyzed Coagulation Reactions

By binding to and inhibiting thrombin, argatroban effectively blocks the downstream procoagulant activities of this enzyme. drugbank.comnih.gov Thrombin plays a central role in the final stages of the coagulation cascade, and its inhibition has several key consequences for hemostasis. nih.gov

One of the primary functions of thrombin is to convert soluble fibrinogen into insoluble fibrin monomers. patsnap.comnbinno.com These monomers then polymerize to form a stable fibrin mesh, which is the structural basis of a blood clot. nbinno.com Argatroban, by inhibiting thrombin, directly prevents this conversion of fibrinogen to fibrin, thereby impeding clot formation. nih.govpatsnap.com

Thrombin also acts as a potent activator of several other coagulation factors, creating a positive feedback loop that amplifies the coagulation cascade. nih.govnih.gov Specifically, thrombin activates Factor V and Factor VIII, which are critical cofactors in the generation of more thrombin. nih.gov Furthermore, thrombin activates Factor XIII, a transglutaminase that cross-links the fibrin polymers, stabilizing the clot. nih.govnih.gov Argatroban's inhibition of thrombin prevents the activation of these factors, thus dampening the amplification of the coagulation cascade and the formation of a stable thrombus. drugbank.comnih.gov

In addition to its procoagulant roles, thrombin can also initiate an anticoagulant pathway by activating Protein C when bound to thrombomodulin on the surface of endothelial cells. nih.gov Activated Protein C, in turn, inactivates Factors Va and VIIIa. nih.gov Argatroban inhibits the thrombin-mediated activation of Protein C. drugbank.comnih.gov While this might seem counterintuitive for an anticoagulant, the predominant effect of argatroban is the potent inhibition of the procoagulant activities of thrombin, which far outweighs the impact on the Protein C system. However, it is noteworthy that argatroban can influence this natural anticoagulant pathway. nih.govoup.com

Effects of Argatroban on Thrombin-Catalyzed Reactions
ReactionEffect of ArgatrobanReference
Fibrinogen to Fibrin ConversionInhibition nih.govpatsnap.com
Activation of Factor VInhibition drugbank.comnih.gov
Activation of Factor VIIIInhibition drugbank.comnih.gov
Activation of Factor XIIIInhibition drugbank.comnih.gov
Activation of Protein CInhibition drugbank.comnih.gov
Platelet Aggregation Modulation

Argatroban monohydrate indirectly modulates platelet aggregation by targeting its primary agonist, thrombin. As a direct thrombin inhibitor, argatroban does not interact with platelets themselves but prevents their activation and subsequent aggregation by inhibiting thrombin's enzymatic activity. drugbank.comrxlist.comashpublications.org Thrombin is a potent activator of platelets, a critical step in the formation of a thrombus. nih.gov By binding to and inactivating thrombin, argatroban effectively blocks thrombin-induced platelet aggregation. drugbank.comrxlist.comashpublications.org

Research has demonstrated that argatroban inhibits platelet aggregation induced by both free and clot-associated thrombin. This is a key distinction from indirect thrombin inhibitors like heparin, which are less effective against thrombin that is already bound to a fibrin clot. Studies have shown that argatroban concentration-dependently inhibits platelet aggregation initiated by clot-associated thrombin, with a reported half-maximal inhibitory concentration (IC50) of 21 nM. ahajournals.org

Furthermore, comparative studies have highlighted the specificity of argatroban's action. For instance, the IC50 of argatroban on Factor Xa-induced platelet aggregation was found to be 5 to 7 times higher than that for thrombin-induced aggregation, underscoring its primary mechanism of action through direct thrombin inhibition. nih.gov

Selectivity Profile Against Related Serine Proteases (e.g., Trypsin, Factor Xa, Plasmin, Kallikrein)

This compound exhibits a high degree of selectivity for thrombin over other related serine proteases involved in and outside of the coagulation cascade. At therapeutic concentrations, argatroban has been shown to have minimal to no inhibitory effect on proteases such as trypsin, Factor Xa, plasmin, and kallikrein. youtube.comnih.gov This high selectivity is crucial as it minimizes off-target effects and contributes to its predictable anticoagulant response.

The inhibitory constant (Ki) of argatroban for thrombin is approximately 0.04 µM. youtube.comnih.gov In contrast, its inhibitory activity against other serine proteases is significantly lower. For instance, the half-maximal inhibitory concentration (IC50) for the inhibition of free human Factor Xa by argatroban is reported to be 5 µM, which is 125 times higher than its Ki for thrombin, indicating substantially weaker inhibition. nih.gov The IC50 for bovine Factor Xa is even higher at 110 µM. nih.gov While specific Ki or IC50 values for trypsin, plasmin, and kallikrein are not consistently reported in primary literature, the consensus in pharmacological reviews is that these values are significantly higher than that for thrombin, confirming argatroban's selective profile. youtube.comnih.gov

Selectivity Profile of this compound

Serine ProteaseInhibitory Constant (Ki or IC50)Selectivity vs. Thrombin (Fold Difference)
Thrombin~0.04 µM (Ki)-
Factor Xa (human)5 µM (IC50)~125-fold lower affinity
TrypsinSignificantly higher than for thrombinNot Quantified
PlasminSignificantly higher than for thrombinNot Quantified
KallikreinSignificantly higher than for thrombinNot Quantified

Interaction with Thrombin Species

Inhibition of Free Thrombin

This compound is a direct thrombin inhibitor that reversibly binds with high affinity and specificity to the active site of free, or soluble, thrombin. youtube.comnih.govdrugbank.com Unlike indirect inhibitors such as heparin, argatroban's mechanism of action does not require a cofactor like antithrombin III. youtube.comnih.gov By directly occupying the catalytic site of thrombin, argatroban prevents the enzyme from interacting with its substrates. This inhibition blocks several key downstream effects of thrombin in the coagulation cascade, including the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XIII, and the activation of protein C. youtube.comnih.govresearchgate.net The binding is competitive and reversible, with a rapid onset of action upon administration. nih.govresearchgate.net

Inhibition of Clot-Associated Thrombin

A significant pharmacological feature of this compound is its ability to effectively inhibit thrombin that is bound within a fibrin clot (clot-associated thrombin). youtube.comnih.govdrugbank.comresearchgate.net Clot-associated thrombin remains enzymatically active and can promote further clot expansion and platelet activation. This form of thrombin is relatively protected from inhibition by larger molecules like the heparin-antithrombin III complex. ahajournals.org

Argatroban, being a small molecule, can penetrate the fibrin meshwork and access the active site of clot-bound thrombin. drugbank.com Studies have demonstrated that argatroban inhibits clot-associated thrombin with a potency comparable to its inhibition of free thrombin, exhibiting low micromolar IC50 values. ahajournals.org This property is crucial for preventing the propagation of existing thrombi and is a key advantage over indirect thrombin inhibitors. The inhibition of clot-associated thrombin by argatroban is independent of clot age or the presence of thrombolytic agents.

Advanced Mechanistic Insights

Modulation of Thrombin Generation Dynamics

In vitro studies have characterized the effects of argatroban on thrombin generation parameters. Argatroban produces a concentration-dependent decrease in the peak formation of thrombin and prolongs the time to reach this peak. It also increases the lag time before the burst of thrombin generation begins. Unlike heparin, the ability of argatroban to reduce thrombin generation is independent of antithrombin levels, making its effect more predictable in various clinical scenarios. This modulation of thrombin generation dynamics is a fundamental aspect of its anticoagulant effect, preventing the amplification of the coagulation cascade and subsequent fibrin clot formation.

Potential for Protease-Activated Receptor-2 (PAR-2) Activation Interference

This compound, a direct thrombin inhibitor, may indirectly interfere with the activation of Protease-Activated Receptor-2 (PAR-2), a member of the G protein-coupled receptor family. nih.govnih.gov While argatroban's primary mechanism of action is the selective and reversible inhibition of thrombin, this action has implications for signaling pathways activated by this key coagulation enzyme. drugs.comnih.govpatsnap.comdrugbank.com

Thrombin is a potent activator of several PARs, including PAR-1 and PAR-4. nih.govqiagen.com While PAR-2 is primarily known to be activated by trypsin and other proteases, emerging evidence suggests that thrombin can also activate PAR-2, particularly at concentrations found in the tumor microenvironment or at sites of injury. uwo.caresearchgate.net This activation can occur through various mechanisms, including direct cleavage of the receptor or through the transactivation of PAR-2 by thrombin-activated PAR-1. nih.govfrontiersin.org

The activation of PAR-2 is implicated in a variety of cellular processes, including inflammation and cancer progression. mdpi.com Given that argatroban directly binds to and inhibits the enzymatic activity of both free and clot-bound thrombin, it logically follows that argatroban could attenuate thrombin-mediated PAR-2 activation. patsnap.comnih.gov By blocking thrombin, argatroban would prevent the proteolytic cleavage of PAR-2 that is necessary for its activation, thereby interfering with the downstream signaling cascades.

It is important to note that direct evidence from studies specifically investigating the effect of argatroban on PAR-2 activation is limited. However, the established roles of thrombin as a PAR-2 activator and argatroban as a potent thrombin inhibitor provide a strong theoretical basis for this interference. Further research is needed to fully elucidate the direct and indirect effects of argatroban on PAR-2 signaling and its potential therapeutic implications beyond anticoagulation. nih.gov

Effects on Cellular Processes Beyond Coagulation (e.g., Bone Metastasis Inhibition)

Beyond its well-established role in anticoagulation, this compound has demonstrated significant effects on cellular processes involved in cancer metastasis, particularly to the bone. Research has highlighted the potential of argatroban to inhibit key steps in the metastatic cascade of certain cancers, such as melanoma and breast cancer.

Inhibition of Melanoma Bone Metastasis

In vitro studies have shown that argatroban can dose-dependently inhibit the migration of B16BL6 melanoma cells. This inhibition is attributed to the inactivation of thrombin, which is known to promote tumor cell migration. The maximum inhibition of melanoma cell migration has been observed at a concentration of 10 microM.

An in vivo study using a mouse model further substantiated these findings. C57BL6 mice injected with B16 melanoma cells showed a significant reduction in the number of limbs with metastatic lesions when treated with intraperitoneal injections of argatroban (9 mg/kg/day for 4 weeks) compared to a placebo group. These results suggest that argatroban's ability to inhibit cell migration contributes to its anti-metastatic effect in melanoma.

Inhibition of Melanoma Cell Migration by Argatroban (In Vitro)

Argatroban ConcentrationInhibition of Cell Migration
10 microMMaximum inhibition observed (p < 0.0001)

Effect of Argatroban on Melanoma Bone Metastasis (In Vivo)

Treatment GroupOutcome
Argatroban (9 mg/kg/day for 4 weeks)Significantly reduced number of limbs with metastatic lesions (p < 0.05)
PlaceboControl group

Inhibition of Breast Cancer Bone Metastasis

Breast cancer cells, such as the MDA-231 line, have been shown to upregulate tissue factor (TF) activity and vascular endothelial growth factor (VEGF) secretion in response to thrombin. Argatroban has been found to inhibit this thrombin-induced enhancement of TF activity and VEGF secretion.

In an in vivo model, mice injected with MDA-231 breast cancer cells and treated with argatroban for 28 days exhibited a significantly lower number of metastasized limbs compared to the saline-treated control group (P < 0.05). These findings suggest that by inhibiting thrombin, argatroban can suppress key factors involved in the progression and metastasis of breast cancer to the bone. uwo.ca

Another study investigating the effects of argatroban on MDA-MB-468 breast cancer cells found that treatment with argatroban (25 microg/ml) in vitro resulted in decreased cell growth, colony-forming ability, adhesion, and migration in cells overexpressing osteopontin (B1167477) (OPN), a protein associated with metastasis. drugs.com In vivo, argatroban treatment (9 mg/kg/day) increased the tumor latency and reduced the primary tumor growth of these cells. drugs.com Furthermore, argatroban significantly decreased lymphatic metastasis in both control and OPN-overexpressing cells. drugs.com

Effect of Argatroban on Breast Cancer Bone Metastasis (In Vivo)

Treatment GroupOutcome
Argatroban (for 28 days)Significantly lower number of metastasized limbs (P < 0.05)
SalineControl group

In Vitro Effects of Argatroban on MDA-MB-468 Breast Cancer Cells

Cellular ProcessEffect of Argatroban (25 microg/ml)
Cell GrowthDecreased
Colony-Forming AbilityDecreased
AdhesionDecreased
MigrationDecreased

These studies collectively indicate that this compound's therapeutic potential may extend beyond its anticoagulant properties to include the inhibition of cancer metastasis, particularly to bone, by interfering with thrombin-mediated cellular processes.

Preclinical Pharmacological Investigations of Argatroban Monohydrate

In Vitro Pharmacological Models

Assessment of Anticoagulant Potency in Platelet-Poor Plasma

The anticoagulant effects of argatroban (B194362) have been demonstrated in in vitro studies using platelet-poor plasma (PPP). In experiments using PPP from healthy volunteers, the addition of increasing concentrations of argatroban resulted in a progressive decrease in both the lag time and the peak formation of thrombin. nih.gov Unlike heparin, whose effectiveness is directly correlated with antithrombin (AT) concentration, argatroban effectively reduces thrombin generation regardless of AT levels. nih.gov Studies have shown that argatroban at a concentration of 0.5 µg/mL effectively decreases thrombin formation at both low and normal AT levels. nih.gov

Anticoagulant Effect of Argatroban in Platelet-Poor Plasma (PPP)
ParameterObservationSource
Thrombin GenerationProgressive decrease with increasing argatroban concentrations. nih.gov
Antithrombin (AT) DependenceEffective regardless of AT levels. nih.gov

Evaluation of Half-Maximal Inhibitory Concentrations (IC50)

Argatroban demonstrates potent and selective inhibition of thrombin. Its inhibitory activity has been quantified against various forms of thrombin. The half-maximal inhibitory concentration (IC50) of argatroban against thrombin in solution has been reported to be 1.1 µM. nih.gov When tested against fibrin-bound thrombin, the IC50 was 2.8 µM. nih.gov For thrombin bound to a plasma clot, the IC50 value was similarly found to be 2.7 µM. nih.gov Other studies have reported an IC50 value of 9.46 nM for the inhibition of thrombin in human blood. The inhibitory constant (Ki), a measure of binding affinity, for argatroban's interaction with thrombin is approximately 0.04 µM. drugbank.com

IC50 and Ki Values of Argatroban Against Thrombin
Thrombin StateParameterValueSource
Thrombin in SolutionIC501.1 µM nih.gov
Fibrin-Bound ThrombinIC502.8 µM nih.gov
Plasma Clot-Bound ThrombinIC502.7 µM nih.gov
Thrombin in Human BloodIC509.46 nM
General Thrombin InhibitionKi0.04 µM (40 nM) drugbank.comnih.gov

Studies on Platelet Aggregation and Thromboxane (B8750289) Generation

Argatroban effectively inhibits thrombin-induced platelet aggregation and subsequent thromboxane generation. nih.gov Its inhibitory action extends to both free and clot-bound thrombin. nih.gov Research indicates that argatroban inhibits thrombin-mediated platelet activation with a Ki of 40 nM. nih.gov Studies in patients with acute cerebral infarction have also explored argatroban's efficacy in inhibiting collagen-induced platelet aggregation, a process where thrombin plays an amplifying role. nih.gov

In Vivo Animal Models of Thrombosis

Antithrombotic Activity in Diverse Animal Models of Thrombosis

The antithrombotic efficacy of argatroban has been confirmed in various animal models, including those for arterial, venous, and mixed thrombosis.

In a rat model of arterio-venous shunt thrombosis, argatroban demonstrated an ED50 (the dose that reduces thrombus weight by 50%) of 0.6 mg/kg when given as a bolus and 6 µg/kg/min when administered as a continuous infusion. nih.gov In a rabbit arteriovenous shunt model, the ID50 (the dose that inhibits thrombus formation by 50%) values were 0.16 mg/kg for intravenous bolus and 4.5 µg/kg/min for intravenous infusion. nih.gov

For arterial thrombosis, studies using electrical stimulation of the carotid artery in rats showed that argatroban produced a dose-dependent increase in vessel patency time. nih.gov In a rabbit model of arterial thrombosis induced by endothelial damage, argatroban also caused a dose-dependent delay in arterial occlusion, with significant effects observed at an infusion rate of 5 µg/kg/min. nih.gov Furthermore, argatroban has been shown to be effective in experimental models of cerebral thrombosis in rats, where it reduced infarct size and neurological deficits. nih.gov

Antithrombotic Activity of Argatroban in Diverse Animal Models
Animal ModelThrombosis TypeAdministrationEffective Dose (ED50/ID50)Source
RatArterio-venous shuntIV Bolus0.6 mg/kg (ED50) nih.gov
RatArterio-venous shuntIV Infusion6 µg/kg/min (ED50) nih.gov
RabbitArterio-venous shuntIV Bolus0.16 mg/kg (ID50) nih.gov
RabbitArterio-venous shuntIV Infusion4.5 µg/kg/min (ID50) nih.gov
RatArterial (carotid)IV Bolus & InfusionDose-dependent increase in patency nih.gov
RabbitArterial (femoral)IV InfusionSignificant effect at 5 µg/kg/min nih.gov
RatCerebralInfusionReduced infarct size at plasma level of 0.2-0.6 µM nih.gov

Evaluation in Erythrocyte-Rich (Venous) Thrombosis Models

Argatroban's efficacy has been specifically evaluated in models of venous thrombosis, which are characterized by erythrocyte-rich clots. In a rat model of venous thrombosis induced by thromboplastin (B12709170) and stasis in the vena cava, argatroban had an ED50 of 125 µg/kg when given as an intravenous bolus. nih.gov When administered as a continuous intravenous infusion in the same model, the ED50 was 1.5 µg/kg/min. nih.gov

In a similar venous thrombosis model in rabbits (Wessler model), argatroban inhibited thrombus formation with an ID50 of 0.32 mg/kg as an intravenous bolus and 2.4 µg/kg/min as a continuous infusion. nih.gov

Efficacy of Argatroban in Venous Thrombosis Models
Animal ModelAdministrationEffective Dose (ED50/ID50)Source
Rat (Vena Cava Stasis)IV Bolus125 µg/kg (ED50) nih.gov
Rat (Vena Cava Stasis)IV Infusion1.5 µg/kg/min (ED50) nih.gov
Rabbit (Wessler Model)IV Bolus0.32 mg/kg (ID50) nih.gov
Rabbit (Wessler Model)IV Infusion2.4 µg/kg/min (ID50) nih.gov

Assessment in Platelet-Rich (Arterial) Thrombosis Models

Argatroban monohydrate has been extensively evaluated in a variety of preclinical models of platelet-rich, arterial thrombosis, demonstrating significant antithrombotic activity. These studies have been crucial in establishing its efficacy in preventing the formation of occlusive thrombi, which are characteristic of arterial vascular diseases.

In rabbit models, argatroban has shown potent, dose-dependent effects. One study utilized a model of arterial thrombosis induced by endothelial and intimal damage in the femoral artery. An infusion of argatroban for 60 minutes prior to and throughout a 90-minute observation period resulted in a dose-dependent delay in arterial occlusion. Significant effects were observed at 5 micrograms/kg/min, and at 20 micrograms/kg/min, five out of eight animals maintained normal femoral blood flow 90 minutes after the lesion was induced. nih.gov Notably, these antithrombotic effects were achieved without significant increases in the activated partial thromboplastin time (APTT). nih.gov In the same study, argatroban was also assessed in an arteriovenous shunt model in rabbits, where it demonstrated an ID50 (the dose required to inhibit thrombus formation by 50%) of 4.5 micrograms/kg/min when given as an intravenous infusion. nih.gov

Comparative studies against heparin in these rabbit models revealed that argatroban is a more potent antithrombotic agent in arterial thrombosis on a weight basis, exerting its effects with a much lower degree of systemic anticoagulation. nih.gov Heparin was found to be ineffective in the femoral artery damage model even at high doses that produced a significant elevation in APTT. nih.gov

Investigations in rat models have further substantiated these findings. In a model of occlusive arterial thrombus formation in the left carotid artery, induced by electrical stimulation, argatroban administration led to dose-dependent increases in the duration of vessel patency post-lesion. scilit.comahajournals.org When administered as a continuous infusion, argatroban at 20 µg/kg/min produced a 111% increase in the time to occlusion. ahajournals.org Similar to the rabbit models, the antithrombotic effects of argatroban were associated with only moderate changes in systemic coagulation parameters. ahajournals.org

Interactive Data Table: Efficacy of Argatroban in Preclinical Arterial Thrombosis Models

Animal Model Thrombosis Induction Method Argatroban Administration Key Findings Reference
RabbitFemoral Artery Damage (Clamping + Electrical Stimulation)Continuous IV Infusion (5-20 µg/kg/min)Dose-dependent delay in arterial occlusion; 5/8 animals patent at 90 min with 20 µg/kg/min. nih.gov
RabbitArteriovenous ShuntContinuous IV InfusionID50 of 4.5 µg/kg/min. nih.gov
RatCarotid Artery Electrical StimulationContinuous IV Infusion (up to 20 µg/kg/min)111% increase in time to occlusion at 20 µg/kg/min. scilit.comahajournals.org
RatArteriovenous ShuntContinuous IV InfusionID50 of 6 µg/kg/min. scilit.com

Utility as a Positive Control Drug in Thrombosis Model Animals

While direct evidence labeling this compound as a formal "positive control" for validating new thrombosis models is limited in the available literature, its well-characterized and predictable antithrombotic effects make it a crucial reference compound in preclinical research. Thrombosis models in rodents are essential for bridging basic research to clinical applications, and the use of established agents is critical for interpreting results. ahajournals.org

In numerous preclinical studies, argatroban is not the investigational drug itself but is used as a comparator or reference anticoagulant to evaluate the efficacy of other novel antithrombotic agents. scilit.comahajournals.org For instance, in rat models of venous, 'mixed', and arterial thrombosis, heparin was used as the reference anticoagulant to benchmark the performance of argatroban. scilit.comahajournals.org This comparative use highlights its role as a standard against which other therapies can be measured. The predictable dose-response and established efficacy of argatroban in various animal models provide a reliable benchmark for assessing the antithrombotic potential of new chemical entities.

The successful prediction of clinical outcomes for agents like argatroban, based on preclinical animal experiments, underscores the importance of using such well-understood drugs in these models. ahajournals.org Its consistent performance in inhibiting thrombus formation across different species and induction methods provides a solid foundation for evaluating novel therapies.

Contributions to Thrombolysis Enhancement Studies

Adjunctive Therapy with Thrombolytic Agents (e.g., rt-PA, Streptokinase, Saruplase)

Preclinical studies have consistently demonstrated that the adjunctive use of this compound with thrombolytic agents enhances their efficacy, accelerates recanalization, and helps prevent reocclusion.

With rt-PA (recombinant tissue-type plasminogen activator): In preclinical models of ischemic stroke, the combination of argatroban and rt-PA was found to enhance the thrombolytic effect, prolong arterial recanalization, and prevent reocclusion without increasing hemorrhagic transformation. springernature.com The primary hypothesis behind this combined approach is that argatroban can ameliorate the "no-reflow" phenomenon in the microcirculation, leading to a more thorough and accelerated recanalization and a reduction in infarction extent. springernature.com

With Streptokinase: The efficacy of argatroban in inhibiting thrombin bound to clots that have been treated with streptokinase has been established. mdpi.com In plasma clots treated with therapeutic levels of streptokinase, which increased the available thrombin activity, argatroban effectively inhibited this clot-associated thrombin with IC50 values in the low micromolar range. mdpi.com

With Saruplase (r-scu-PA): In a rabbit femoral artery thrombosis model, argatroban significantly enhanced the thrombolytic activity of saruplase. ahajournals.org When 3 mg/kg of saruplase was infused alone, the reperfusion rate was 3/6 with a final patency rate of 17%. ahajournals.org In contrast, the combination of saruplase with an intravenous infusion of argatroban resulted in a 6/6 reperfusion rate, a shorter time to reperfusion (26 minutes vs. 42 minutes), and a 100% final patency rate, with no reocclusions observed. ahajournals.org This enhancement was more effective than that observed with heparin, despite producing less prolongation of the PTT. ahajournals.org Similar superior results were seen when argatroban was combined with a bolus injection of saruplase, achieving a 100% patency rate compared to 17% with saruplase alone. ahajournals.org

Maintenance of Vascular Recanalization in Experimental Settings

A critical challenge in thrombolytic therapy is the high incidence of vascular reocclusion after initial successful lysis. Preclinical evidence strongly supports the role of argatroban in maintaining vessel patency post-thrombolysis. Its ability to inhibit both free and clot-bound thrombin is key to preventing the re-formation of thrombi at the site of the lysed clot. nih.gov

In the rabbit femoral artery model, adjunctive therapy with argatroban alongside either infused or bolus-injected saruplase completely prevented reocclusion, leading to a 100% final patency rate. ahajournals.org This was a significant improvement over saruplase alone, which was associated with high rates of reocclusion. ahajournals.org Similarly, preclinical studies in acute ischemic stroke models noted that the addition of argatroban to rt-PA prevented reocclusion. springernature.com This effect is attributed to argatroban's potent inhibition of thrombin, a key enzyme in the coagulation cascade that becomes exposed and active after partial thrombolysis.

Impact on Fibrin (B1330869) Clot Structure and Permeation

However, other research suggests that by inhibiting thrombin, argatroban may indirectly alter the clot's properties. Thrombin is involved in the activation of Factor XIII, which crosslinks fibrin strands, stabilizing the clot. nih.gov By inhibiting thrombin, argatroban may lead to the formation of a looser clot structure with less integrated Factor XIII. nih.gov This altered structure could be more permeable and, therefore, more susceptible to lysis by fibrinolytic agents. nih.gov The antithrombotic activity of argatroban has been quantified in fibrin clot permeation and perfusion systems, yielding IC50 values in the low micromolar range for the inhibition of clot-bound thrombin. mdpi.com This potent inhibition occurs irrespective of clot age or prior treatment with thrombolytic agents like streptokinase. mdpi.com

Preclinical Models for Specific Pathological Conditions

The therapeutic potential of this compound has been explored in preclinical models of specific arterial thrombotic diseases, providing a rationale for its clinical investigation in these conditions.

Cerebral Thrombosis: Argatroban has been shown to be effective in several experimental rat models of cerebral thrombosis, including the four-vessel occlusion model, the middle cerebral artery occlusion model, and the distal middle cerebral artery occlusion model. taylorfrancis.com The distal middle cerebral artery occlusion model, in particular, closely mimics clinical cerebral thrombosis. taylorfrancis.com In this model, argatroban administered after thrombus formation reduced infarct size, decreased neurologic deficits, and suppressed the generation of microthrombi. taylorfrancis.com The therapeutic effect was attributed to the salvaging of neuronal cells in the ischemic penumbra by maintaining the patency of blood vessels through the inhibition of microthrombogenesis. taylorfrancis.com

Peripheral Arterial Obstructive Disease (PAOD): Preclinical investigations have also supported the use of argatroban in PAOD. In a rabbit model, infusion of argatroban prevented arterial graft occlusion more effectively than heparin. Studies in patients with PAOD, building on preclinical findings, have shown that argatroban infusion can improve peripheral microcirculation. This effect may be partly mediated by an increase in nitric oxide (NO) levels, as argatroban treatment was found to significantly increase plasma NO and nitrosylhemoglobin, which contribute to vasodilation and enhanced blood flow.

Heparin Resistance Models

Heparin resistance, a state where escalating doses of heparin fail to produce the desired anticoagulant effect, presents a significant challenge in clinical practice. This phenomenon is often attributed to a deficiency in antithrombin III (ATIII), a necessary cofactor for heparin's activity, or to an increase in heparin-binding proteins. In preclinical investigations, the direct thrombin inhibitor Argatroban has been evaluated as a therapeutic alternative in scenarios mimicking heparin resistance, leveraging its distinct mechanism of action which is independent of ATIII.

Preclinical studies have explored the efficacy of Argatroban in maintaining anticoagulation where heparin's effect is diminished. While specific animal models of "heparin resistance" are not extensively detailed in readily available literature, the rationale for Argatroban's use in such conditions is derived from its direct inhibition of thrombin, bypassing the need for ATIII. drugbank.com This mechanism ensures a predictable anticoagulant response even in states of ATIII deficiency.

A study in a canine model undergoing cardiopulmonary bypass (CPB), a scenario where heparin is the standard anticoagulant, provides relevant preclinical insights. In this model, continuous infusion of Argatroban was shown to effectively control coagulability without the use of heparin. nih.gov The study demonstrated that an appropriate dosage of Argatroban maintained activated coagulation time (ACT) at desired levels and resulted in a similar thrombin-antithrombin III complex (TAT) level as achieved with heparin, indicating effective control of thrombin generation. nih.gov Furthermore, platelet counts tended to be higher with Argatroban compared to heparin, suggesting a potential benefit in preserving platelet function during extracorporeal circulation. nih.gov The surface of the CPB circuit showed a similar appearance to that seen with heparin, indicating comparable prevention of thrombus formation. nih.gov These findings in a large animal model support the potential of Argatroban as an effective anticoagulant in situations where heparin may be problematic, including theoretical models of heparin resistance.

Interactive Data Table: Efficacy of Argatroban in a Canine Cardiopulmonary Bypass Model

Parameter Argatroban (30 microg/kg per min) Heparin
Thrombin-Antithrombin III complex (TAT) level Similar to Heparin Standard Control
Platelet Count Tended to be higher Lower than Argatroban group

Ischemic Brain Damage Models (e.g., Rat Distal Middle Cerebral Artery Occlusion)

This compound has been investigated for its neuroprotective potential in preclinical models of ischemic stroke, particularly the rat distal middle cerebral artery occlusion (MCAo) model. This model simulates the conditions of a focal ischemic stroke in humans. Research has demonstrated that Argatroban can significantly reduce stroke-related damage, as evidenced by both behavioral and histological outcomes. nih.govnih.gov

In a study utilizing a 2-hour filament MCAo in male Sprague-Dawley rats, Argatroban treatment was shown to powerfully and significantly reverse learning and memory deficits caused by focal ischemia when compared to saline or thrombin. nih.govnih.gov The neuroprotective effect of Argatroban was found to be time-dependent. It was significantly protective when administered immediately or with a delay of 1, 2, or 3 hours after the onset of ischemia, but not after a 4-hour delay. nih.govnih.gov

Histological analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates the infarcted tissue, confirmed the neuroprotective effects of Argatroban. Both low-dose and high-dose Argatroban were significantly more protective than saline in reducing lesion volume. nih.gov Specifically, Argatroban administered up to 1 hour after ischemia resulted in a significant benefit on lesion volumes measured at 48 hours. nih.gov The reduction in the pale, non-metabolizing area of the lesioned cerebrum was evident in Argatroban-treated subjects. nih.gov

Interactive Data Table: Neuroprotective Effects of Argatroban in a Rat MCAo Model

Outcome Measure Argatroban Treatment Control (Saline/Thrombin) Significance
Learning and Memory Deficits Significantly reversed Present p<0.03 (ANOVA)
Protective Time Window Up to 3 hours post-ischemia - p<0.05

Models of Hepatic Dysfunction and Pharmacokinetic Alterations

The liver is the primary site of Argatroban metabolism. drugbank.com Consequently, preclinical studies in models of hepatic dysfunction have been crucial to understanding how liver impairment alters the pharmacokinetic profile of Argatroban. These investigations have consistently demonstrated that hepatic dysfunction leads to decreased clearance and a prolonged elimination half-life of the drug.

In an experimental study in rats, hepatectomy (surgical removal of the liver) resulted in a marked increase in the area under the curve (AUC) values, as well as the distribution and elimination half-life of Argatroban compared to control rats. researchgate.netresearchgate.net This indicates that in the absence of normal liver function, the drug remains in the circulation for a longer period and at higher concentrations.

Data from human studies in patients with hepatic impairment corroborate these preclinical findings, showing that clearance of Argatroban was approximately one-fourth of that in healthy volunteers. nih.gov The half-life of Argatroban was also increased by approximately 2- to 3-fold in these patients. nih.gov These clinical observations are consistent with the results from preclinical animal models of hepatic failure. researchgate.netresearchgate.net The metabolism of Argatroban occurs via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver. drugbank.com In the presence of hepatic impairment, this metabolic pathway is compromised, leading to the observed pharmacokinetic alterations. fda.govfda.gov

Interactive Data Table: Pharmacokinetic Alterations of Argatroban in Hepatic Dysfunction Models

Pharmacokinetic Parameter Normal Hepatic Function (Rats) Hepatectomized Rats
Area Under the Curve (AUC) Normal Markedly increased
Distribution Half-life Normal Increased
Elimination Half-life Normal Increased

Chemical Synthesis and Process Research of Argatroban Monohydrate

Synthetic Methodologies for Argatroban (B194362) Monohydrate Production

The synthesis of Argatroban involves a multi-step process, with various reported routes focusing on the efficient construction of the molecule and its stereoisomers. Key methodologies include the use of L-arginine derivatives as foundational starting materials, catalyzed hydrogenation for crucial bond formations, and innovative combinations of synthetic phases.

The molecular structure of Argatroban is fundamentally derived from L-arginine, making derivatives of this amino acid critical starting points for its synthesis. chemicalbook.comnewdrugapprovals.org One of the pivotal intermediates is Nα-Boc-Nω-nitro-L-arginine. This compound is often condensed with a racemic ester, such as (+/-)-trans-benzyl 4-methylpipecolic acid ester, leading to the formation of two diastereomers which can then be separated. organic-chemistry.orgnih.gov One of these separated diastereomers serves as a direct precursor to Argatroban.

Another significant class of starting materials includes N2-arylsulfonyl-L-argininamide derivatives. blogspot.com The synthesis process often involves the creation of an intermediate NG-substituted-N2-quinolinesulphonyl-L-argininamide. This intermediate is then converted to the final Argatroban molecule through catalyzed hydrogenolysis or acidolysis, followed by catalyzed hydrogenation.

Key L-arginine derivatives and their roles in Argatroban synthesis are summarized in the table below.

L-Arginine DerivativeRole in SynthesisReference
Nα-Boc-Nω-nitro-L-argininePrecursor for condensation with pipecolic acid ester derivatives to form diastereomeric intermediates. organic-chemistry.orgnih.gov
N2-arylsulfonyl-L-argininamidesStarting materials for the formation of NG-substituted-N2-quinolinesulphonyl-L-argininamide intermediates. blogspot.com
(S)-N-α-benzoyl-l-arginine ethyl ester hydrochlorideUsed as a source of an amine group for condensation reactions in the development of related compounds.

Catalyzed hydrogenation is a critical step in the synthesis of Argatroban, primarily for the reduction of a nitro-guanidine group and the quinoline (B57606) ring system. nih.gov This reaction is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The process involves treating a precursor molecule, such as (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid, with hydrogen gas under pressure and at elevated temperatures. newdrugapprovals.org

A typical set of reaction conditions for the catalytic hydrogenation step is detailed below.

ParameterCondition
Catalyst5% Palladium on activated carbon
SolventMethanol (B129727) and acetic acid
Temperature85 °C
Pressure6375.64 Torr
Reaction Time8 hours

This hydrogenation step is crucial for the formation of the final active molecule and is a key area of process optimization in the industrial production of Argatroban. newdrugapprovals.org

A hybrid approach combining solid-phase and liquid-phase synthesis has been developed for the production of Argatroban. chemicalbook.com This methodology aims to leverage the advantages of both techniques. Solid-phase synthesis (SPS) offers simplified purification by allowing reagents and by-products to be washed away from the resin-bound product. Liquid-phase synthesis (LPS), on the other hand, allows for easier monitoring of the reaction progress and scalability.

While not a widely documented method specifically for the industrial synthesis of Argatroban, the use of organosilane compounds as reducing agents represents a potential alternative approach for certain steps, particularly the reduction of the quinoline moiety to a tetrahydroquinoline. Organosilanes are known to be highly selective reducing agents with advantages in terms of low toxicity and ease of handling. gelest.com

Research in organic synthesis has demonstrated the utility of hydrosilanes for the reduction of N-heteroaromatic compounds, including quinolines. organic-chemistry.org For example, a metal-free method using B(C6F5)3 as a catalyst and hydrosilanes as reducing agents has been shown to efficiently convert quinoline derivatives to tetrahydroquinolines. organic-chemistry.org Another study highlights the use of an unsupported nanoporous gold (AuNPore) catalyst with an organosilane and water for the regioselective hydrogenation of quinoline derivatives. organic-chemistry.org

The general reactivity of organosilanes suggests their potential applicability in the Argatroban synthesis pathway, specifically for the reduction of the quinoline ring, which is a key structural feature of the molecule. This could offer a milder and more selective alternative to traditional catalytic hydrogenation methods.

Diastereoisomeric Synthesis and Control

Argatroban possesses multiple chiral centers, leading to the existence of diastereomers. The commercially available form of Argatroban is a mixture of two diastereoisomers, specifically the (21R) and (21S) forms. blogspot.com

The synthesis of Argatroban typically results in a specific, non-equimolar ratio of its (21R) and (21S) diastereoisomers. The commonly reported ratio is approximately 64:36 to 65:35 (R:S). blogspot.comnih.gov This ratio arises from the synthetic route, which often involves the condensation of a chiral L-arginine derivative with a racemic mixture of a piperidine (B6355638) carboxylic acid ester. organic-chemistry.orgnih.gov

The separation of these diastereomers is a key aspect of the synthesis and control process. Methods such as chromatography are employed to isolate the desired mixture of diastereomers or even the individual pure diastereomers for analytical and research purposes. nih.gov The formation of a fourth chiral center during the hydrogenation of the quinoline ring also contributes to the final diastereomeric composition. nih.gov Interestingly, studies have shown that the ratio between the two isomers remains constant irrespective of variations in the hydrogenation process conditions, which suggests thermodynamic control over their distribution. nih.gov

The distinct physicochemical properties of the individual diastereomers, such as solubility and biological activity, have been investigated, underscoring the importance of controlling the stereochemical outcome of the synthesis. nih.gov

Separation and Purification of Diastereoisomers

Argatroban possesses multiple chiral centers, resulting in the formation of diastereomers during its synthesis. The desired therapeutic agent is a specific stereoisomer, necessitating a robust separation and purification process. The final step in the synthesis of Argatroban involves a catalytic hydrogenation that produces a mixture of two stereoisomers, (2R,4R)-4-methyl-1-[N2-[(3S)-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl]-L-arginyl]-2-piperidine carboxylic acid (the R isomer) and (2R,4R)-4-methyl-1-[N2-[(3R)-methyl-1,2,3,4-tetrahydro-8-quinolinesulphonyl]-L-arginyl]-2-piperidine carboxylic acid (the S isomer). acs.org The typical ratio of these diastereoisomers is approximately 65:35 (R:S). newdrugapprovals.org

The separation of these diastereomers is a critical step to ensure the quality and efficacy of the final drug substance. One synthetic route involves the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine, which leads to two diastereomers that are then separated. nih.gov One of these separated diastereomers serves as a precursor to Argatroban. nih.gov

High-performance liquid chromatography (HPLC) is a key analytical technique for monitoring the purity and diastereomeric ratio of Argatroban. A developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with a mobile phase consisting of a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. researchgate.netgexinonline.com This method can effectively separate Argatroban from its related impurities. researchgate.netgexinonline.com While detailed preparative HPLC conditions for the large-scale separation of Argatroban diastereomers are not extensively published in the available literature, the principles of chiral chromatography are well-established and can be applied. nih.govresearchgate.net Such separations often involve the use of chiral stationary phases or the formation of diastereomeric derivatives that can be separated on standard stationary phases. nih.gov

Another approach to separating diastereomers is through fractional crystallization. ucl.ac.uk This technique exploits the differences in solubility between diastereomers in a particular solvent system. By carefully controlling factors such as solvent composition, temperature, and cooling rate, it is possible to selectively crystallize one diastereomer, leaving the other in the mother liquor. ucl.ac.uk Seeding with a pure crystal of the desired diastereomer can also be employed to induce selective crystallization. reddit.com

Purification and Crystallization Processes

Following the chemical synthesis and separation of diastereomers, the crude Argatroban must undergo rigorous purification and crystallization to yield the final monohydrate form with the required purity and physical characteristics.

After the hydrogenation step, the reaction mixture contains the crude Argatroban, residual reactants, catalyst, and byproducts. The initial purification often involves extraction and neutralization. In one described method, the oily residue obtained after concentrating the reaction mixture is dissolved in methylene (B1212753) chloride. chemicalbook.com This organic solution is then washed with water. chemicalbook.com To neutralize any remaining acetic acid from the reaction, a 30% sodium hydroxide (B78521) solution is added until a pH of 7.5 is achieved. chemicalbook.com To facilitate a clear separation between the organic and aqueous phases, a small amount of methanol may be added. chemicalbook.com The organic phase, containing the purified Argatroban, is then separated and washed with water. chemicalbook.com Alternative purification methods described in the literature include extraction with chloroform (B151607) and treatment with a saturated sodium bicarbonate solution. newdrugapprovals.org

Controlled crystallization is a critical step in obtaining Argatroban monohydrate with the desired crystalline form and purity. A common solvent system for this purpose is a mixture of methanol and water. googleapis.comgoogle.com The process typically involves dissolving the purified Argatroban in the solvent mixture, often with the addition of decolorizing carbon, and heating to reflux. googleapis.com The solution is then filtered to remove the carbon and subjected to a controlled and gradual cooling process. For example, the temperature may be lowered from reflux to between 15-25°C over a period of 11-17 hours. googleapis.com This slow cooling promotes the formation of well-defined crystals. Another patent describes a method where Argatroban is dissolved in a mixed solvent of ethanol (B145695) and water, heated to 40-75°C to achieve a clear solution, and then cooled to 5-15°C to induce crystallization. google.com

The table below summarizes typical crystallization parameters described in the literature.

ParameterValueReference
Solvent SystemMethanol/Water googleapis.com
Cooling ProfileReflux to 15-25°C over 11-17 hours googleapis.com
Solvent SystemEthanol/Water google.com
Dissolution Temperature40-75°C google.com
Crystallization Temperature5-15°C google.com

The crystallization process is tailored to isolate specific crystalline forms of Argatroban, primarily the monohydrate. The controlled crystallization from a methanol and water mixture, as described previously, is a method to obtain this compound. googleapis.com The resulting crystalline precipitate is then dried, for instance, under a nitrogen flow or vacuum at a temperature between 50°C and 80°C for at least 8 hours. googleapis.com

Interestingly, the anhydrous form of Argatroban can be obtained from the monohydrate. googleapis.com This is achieved by re-crystallizing the this compound from water with rapid cooling. googleapis.com The process involves dissolving the monohydrate in water at a temperature between 75°C and 100°C, followed by quick cooling to approximately 15°C in a time not exceeding 2 minutes. googleapis.com

The table below outlines the conditions for isolating different crystalline forms of Argatroban.

Crystalline FormIsolation MethodKey ParametersReference
This compound Controlled crystallization from a methanol/water mixtureGradual cooling from reflux to 15-25°C over 11-17 hours. googleapis.com
Purified Argatroban Crystallization from an organic solvent after extraction and neutralizationCrystallization from isopropanol (B130326) or normal-propanol. chemicalbook.com
Anhydrous Argatroban Re-crystallization of this compound from waterRapid cooling to ~15°C in under 2 minutes. googleapis.com

Process Optimization and Kinetics

To ensure an efficient, scalable, and safe manufacturing process for Argatroban, a thorough understanding of the reaction kinetics and the impact of various process parameters is essential.

An experimental study investigating this fed-batch catalytic hydrogenation process revealed several key findings: researcher.life

Temperature: Increasing the reaction temperature from 40°C to 80°C reduced the batch time by 58%. However, higher temperatures also led to an increase in the formation of undesirable impurities. researcher.life

Stirring Rate: The stirring rate was found to be a critical parameter, particularly in the initial phases of the reaction where the dissolution of the reactant is the rate-limiting step. researcher.life

A refined first-principles model that incorporates the effect of the catalyst amount on the dissolution mass transfer coefficient has been developed. researcher.life This model significantly improved the accuracy of dissolution predictions and allowed for a better understanding of the intrinsic reaction kinetics. researcher.life The solvent system used in this process is a mixture of methanol, acetic acid, and water. acs.org

The table below summarizes the impact of key parameters on the catalytic hydrogenation kinetics.

ParameterImpactObservationsReference
Temperature Increased temperature reduces batch time but increases impurities.A 58% reduction in batch time was observed when increasing the temperature from 40°C to 80°C. researcher.life
Stirring Rate Controls the initial reaction phases.Critical when reactant dissolution is the limiting factor. researcher.life
Catalyst Loading Reduces batch time and enhances reactant dissolution.Increased collision frequency between reactant and catalyst particles improves dissolution. researcher.life

Strategies for Yield and Purity Enhancement

The chemical synthesis and process research of this compound have focused on optimizing reaction conditions and purification methods to maximize yield and ensure high purity of the final active pharmaceutical ingredient (API). Key strategies involve the careful selection of solvents for crystallization, purification of critical intermediates, and optimization of the catalytic hydrogenation step.

Crystallization Solvent Selection

The choice of solvent system for the crystallization of Argatroban is a critical factor influencing both the yield and the purity of the monohydrate form. Research has demonstrated that different alcohol-based solvent systems offer varying degrees of success in isolating Argatroban with the desired physical and chemical properties.

Initial methods involved recrystallization from an ethanol/water mixture. newdrugapprovals.org However, further process development has shown that propanol (B110389) isomers, such as normal-propanol (n-propanol) and isopropanol, can provide superior results. The use of these solvents allows for a more efficient preparation in terms of both yield and processability. chemicalbook.com The selection of an appropriate solvent is crucial for ensuring the correct diastereoisomeric ratio and for effectively removing process-related impurities.

A comparative analysis of different crystallization solvents highlights the impact on the final yield of purified Argatroban.

Table 1: Effect of Crystallization Solvent on Argatroban Yield

Crystallization SolventYield (%)Reference
n-Propanol73% chemicalbook.com
Isopropanol93% chemicalbook.com
Ethanol/WaterNot Specified newdrugapprovals.org

Purification of Intermediates

A significant strategy for enhancing the purity of the final this compound is the isolation and purification of key intermediates. The purity of the starting materials and intermediates directly impacts the impurity profile of the final product. One crucial intermediate in the synthesis of Argatroban is (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid.

Purifying this intermediate before proceeding to the final deprotection step has been shown to be an effective method for achieving a high-purity final product. This multi-step approach, which includes the isolation of a purified intermediate, is preferred as it allows for the removal of impurities that may be difficult to separate from the final this compound. This strategy ultimately leads to a product with a higher purity and the correct diastereoisomer ratio.

Further process optimization has focused on the purification of another key intermediate, ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate. A purification process involving resuspending or dissolving this compound in an alcohol/ester mixture at an elevated temperature (between 40 and 55°C) followed by cooling and filtration can significantly reduce the content of the undesired (2S, 4S) diastereoisomer to less than 0.2%. google.com

Catalytic Hydrogenation Optimization

The final step in the synthesis of Argatroban typically involves the catalytic hydrogenation of the nitro group on the arginine moiety of the precursor, (2R,4R)-1-[NG-nitro-N2-(3-methyl-8-quinolinesulphonyl)-L-arginyl]-4-methyl-2-piperidine carboxylic acid. newdrugapprovals.org The efficiency and selectivity of this reaction are critical for achieving a high yield and purity of Argatroban.

The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C). newdrugapprovals.org The reaction is typically carried out in a solvent system containing methanol and acetic acid under a hydrogen atmosphere. chemicalbook.com Optimization of the reaction conditions, including temperature, pressure, and catalyst loading, is essential to ensure complete conversion and minimize the formation of byproducts. For instance, one established process involves conducting the hydrogenation at 85°C under a hydrogen pressure of 8.5 bar. chemicalbook.com

Table 2: Optimized Conditions for Catalytic Hydrogenation of Argatroban Precursor

ParameterConditionReference
Catalyst5% Palladium on Carbon chemicalbook.com
Solvent SystemMethanol, Acetic Acid chemicalbook.com
Temperature85°C chemicalbook.com
Hydrogen Pressure8.5 bar chemicalbook.com

By implementing these strategies—careful selection of crystallization solvents, rigorous purification of intermediates, and optimization of the catalytic hydrogenation step—it is possible to produce this compound with consistently high yield and purity, meeting the stringent requirements for a pharmaceutical active ingredient.

Structure Activity Relationship Sar and Computational Studies of Argatroban Monohydrate

Stereochemical Influences on Activity and Properties

Argatroban (B194362) possesses four asymmetric carbons, but it is the configuration at the C21 atom within the substituted arginine moiety that gives rise to the (21R) and (21S) diastereomers. The specific spatial arrangement of the substituents around this carbon atom dictates the orientation of the critical 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) group. Researchers have developed methods to efficiently separate these two epimers to allow for detailed structural and functional analysis of each isomer independently. nih.gov This separation is crucial for understanding how the subtle difference in three-dimensional structure translates into significant variations in biological and physical properties.

Stereoisomerism is a critical determinant of Argatroban's antithrombotic activity. Studies comparing the separated diastereomers have revealed that the (21S) isomer possesses significantly greater inhibitory potency against thrombin than the (21R) isomer. The different spatial orientation of the tetrahydroquinoline ring in the (21S) form allows for a more optimal fit and interaction with the active site of the enzyme. While specific inhibitory constant (Ki) values for each diastereomer are detailed in specialized literature, the consensus is the superior activity of the (21S) form, which underscores the high degree of stereoselectivity in the drug-target interaction.

Table 1: Stereoisomerism and Antithrombotic Activity

Diastereomer Relative Potency Key Structural Feature Influencing Activity
(21S)-Argatroban More Potent Optimal orientation of the tetrahydroquinoline moiety for binding to the thrombin active site.

| (21R)-Argatroban | Less Potent | Sub-optimal fit within the thrombin active site due to different spatial arrangement. |

Note: This table provides a qualitative comparison based on available research.

Table 2: Stereochemistry and Aqueous Solubility

Diastereomer Aqueous Solubility Implication
(21R)-Argatroban Higher Potentially better formulation characteristics in aqueous solutions.

| (21S)-Argatroban | Lower | More challenging to formulate in simple aqueous solutions despite higher potency. |

Note: This table provides a qualitative comparison based on available research.

Molecular Modeling and Simulation

Computational studies, including molecular modeling and simulation, have provided invaluable insights into the structural basis for the observed differences in activity and solubility between the Argatroban diastereomers.

The tetrahydroquinoline ring system of Argatroban is not planar and can adopt different conformations, primarily an interconverting half-chair form. nih.gov The conformational preference of this ring is directly influenced by the stereochemistry at the C21 position. nih.gov For the more active (21S) isomer, computational models show a preference for a conformation where the methyl group on the tetrahydroquinoline ring adopts an equatorial position. This conformation is energetically more favorable and presents the optimal geometry for binding to thrombin. In contrast, the (21R) isomer favors a different conformational state of the ring system, which is less complementary to the enzyme's active site.

Molecular docking and simulation studies have elucidated the specific binding interactions between each Argatroban diastereomer and the active site of human α-thrombin. The active site of thrombin features several key regions, including the S1 specificity pocket, which accommodates the guanidino group of the arginine mimic, and adjacent hydrophobic pockets.

The potent (21S) isomer fits snugly into the active site. Its guanidino group forms a crucial salt bridge with the carboxylate side chain of the Asp189 residue at the bottom of the S1 pocket. The piperidine (B6355638) carboxylic acid moiety engages in hydrogen bonds, while the 3-methyl-tetrahydroquinoline group extends into a hydrophobic region, making favorable van der Waals contacts. The specific orientation of the (21S) diastereomer maximizes these interactions.

For the less active (21R) isomer, the altered stereochemistry prevents it from achieving the same optimal set of interactions simultaneously. While it still anchors to Asp189, the tetrahydroquinoline group is oriented differently, leading to weaker hydrophobic interactions and potential steric clashes within the binding cleft, thus accounting for its reduced inhibitory activity.

Table 3: Key Binding Interactions of Argatroban Diastereomers with Thrombin

Interaction Type Thrombin Residue/Pocket (21S)-Argatroban Interaction (21R)-Argatroban Interaction
Ionic Interaction Asp189 (S1 Pocket) Strong salt bridge with guanidino group. Salt bridge with guanidino group.
Hydrogen Bonding Gly216, Ser195 Favorable hydrogen bonds with piperidine and sulfonyl groups. Less optimal hydrogen bonding network.

| Hydrophobic Interactions | Trp60d, Tyr60a, Trp215 | Optimal fit of the tetrahydroquinoline ring into the hydrophobic pocket. | Sub-optimal fit, leading to weaker interactions. |

Note: This table summarizes the generally accepted binding mode based on computational models.

Design Principles for Direct Thrombin Inhibitors

The design of direct thrombin inhibitors like argatroban is a strategic endeavor aimed at maximizing potency and selectivity for thrombin over other related serine proteases, such as trypsin and Factor Xa. nih.govnih.gov The core principle revolves around creating a molecule that can effectively interact with the key binding pockets of the thrombin active site. Argatroban's design, inspired by the natural substrate L-arginine, serves as a quintessential example of this approach. nih.gov Its structure can be conceptually divided into key pharmacophoric elements that contribute to its binding affinity and selectivity.

Scaffold Modification and Derivatization Strategies

The development of argatroban and its analogs has been heavily influenced by systematic modifications of its chemical scaffold to probe the structure-activity landscape. The argatroban molecule consists of a central arginine-mimetic core, a piperidinecarboxylic acid moiety, and a tetrahydroquinoline sulfonyl group. Each of these components plays a crucial role in the molecule's interaction with thrombin and has been a target for derivatization to enhance its pharmacological properties.

The arginine-like guanidinium (B1211019) group is a critical feature, forming a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket of thrombin. This interaction is a primary determinant of the inhibitor's potency. nih.gov Modifications in this region are generally conservative to maintain this key interaction.

The piperidinecarboxylic acid portion of argatroban occupies the S2 and S3 subsites of the thrombin active site. Derivatization at this position can significantly impact both potency and selectivity. For instance, the 4-methyl group on the piperidine ring contributes to hydrophobic interactions within the S2 pocket. Altering the size and nature of this substituent can modulate the inhibitor's fit and, consequently, its activity.

The tetrahydroquinoline sulfonyl group binds to the S3/S4 pocket, a more solvent-exposed and less defined region. This part of the molecule offers greater scope for modification to improve properties such as solubility and pharmacokinetic profiles without drastically affecting the core binding interactions. Research into related direct thrombin inhibitors has shown that replacing this group with other aromatic or heterocyclic systems can lead to compounds with varied potency and selectivity profiles.

One notable strategy in the broader field of direct thrombin inhibitor design is "scaffold hopping," where the core structure of a known inhibitor like argatroban is replaced with a different chemical framework while retaining the key pharmacophoric features. This approach aims to discover novel chemical entities with improved properties, such as enhanced oral bioavailability or a different intellectual property landscape.

Modification SiteType of ModificationEffect on Activity/Selectivity
Arginine Mimetic (P1) Replacement of guanidinium groupGenerally leads to a significant loss of potency due to the disruption of the key salt bridge with Asp189.
Piperidine Ring (P2) Alteration of the 4-methyl substituentCan modulate hydrophobic interactions in the S2 pocket, affecting both potency and selectivity.
Tetrahydroquinoline (P3/P4) Substitution on the aromatic ringCan influence interactions in the S3/S4 pocket and affect pharmacokinetic properties.
Sulfonyl Linker Replacement with other linkersMay alter the overall conformation and binding mode of the inhibitor.

This table is for illustrative purposes and represents general trends in the SAR of direct thrombin inhibitors based on the argatroban scaffold.

Structure-Guided Drug Design for Enhanced Selectivity

The quest for highly selective thrombin inhibitors is paramount to minimizing off-target effects, particularly bleeding complications that can arise from the inhibition of other coagulation factors. nih.gov Structure-guided drug design, powered by computational chemistry and X-ray crystallography, has been instrumental in achieving the high selectivity of argatroban and in guiding the design of next-generation inhibitors. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, provide invaluable insights into the binding mode of argatroban at an atomic level. These models help to visualize the intricate network of hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the inhibitor's binding to thrombin. mdpi.com

A key aspect of enhancing selectivity is to exploit the subtle structural differences between the active sites of thrombin and other serine proteases. For example, the S1 pocket of thrombin is relatively narrow and deep, favoring the long, positively charged side chain of arginine or its mimetics. In contrast, the S1 pockets of other proteases like trypsin have different shapes and charge distributions. Computational analysis can predict how a particular modification to the argatroban scaffold will affect its binding to thrombin versus these other proteases.

For instance, molecular modeling can be used to design derivatives with moieties that create favorable interactions with specific residues in the thrombin active site that are not present in other proteases. Conversely, modifications can be introduced that would lead to steric clashes or unfavorable electrostatic interactions with the active sites of off-target proteases, thereby increasing selectivity.

The crystal structure of thrombin in complex with inhibitors provides a high-resolution map for structure-based design. nih.govscilit.com By analyzing these structures, medicinal chemists can identify opportunities to optimize inhibitor binding. For example, identifying a small, unoccupied pocket near the bound inhibitor can prompt the design of a derivative with an additional chemical group to fill that space, potentially increasing both potency and selectivity.

Key Computational Approaches in Argatroban Design:

Computational TechniqueApplication in Drug Design
Molecular Docking Predicts the preferred binding orientation of argatroban and its analogs to the thrombin active site.
Molecular Dynamics Simulates the dynamic behavior of the inhibitor-protein complex, providing insights into binding stability and conformational changes.
Free Energy Calculations Estimates the binding affinity of different derivatives, helping to prioritize synthetic efforts.
Comparative Modeling Builds 3D models of related proteases to predict the selectivity profile of new inhibitor designs.

The continuous interplay between synthetic chemistry, biological evaluation, and computational modeling has been the driving force behind the development of highly effective and selective direct thrombin inhibitors like argatroban monohydrate. The principles of scaffold modification and structure-guided design continue to be applied to discover new anticoagulants with even more refined therapeutic profiles.

Analytical Chemistry and Advanced Characterization of Argatroban Monohydrate

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of Argatroban (B194362) monohydrate from its related substances, including process impurities and degradation products. High-performance liquid chromatography (HPLC), in its various configurations, stands as a cornerstone of this analytical endeavor.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized method for determining the purity of Argatroban and for the separation and quantification of its impurities. fda.govnewdrugapprovals.org A typical RP-HPLC method employs a C18 stationary phase, which is effective in separating Argatroban from its related substances based on their hydrophobicity. fda.gov

Method development often involves optimizing parameters such as the column chemistry, mobile phase composition, and column temperature to achieve the best separation performance. fda.gov For instance, one validated method for an Argatroban intermediate and its six related impurities utilized an Agela Venusil MP C18 column (250mm × 4.6mm, 5µm) maintained at 45°C. The mobile phase consisted of a 65:35 (v/v) mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727), with a flow rate of 1.0 mL/min and UV detection at 272 nm. fda.govnewdrugapprovals.org Under these conditions, the method demonstrated excellent linearity (r² > 0.9995) for the Argatroban intermediate and its impurities. fda.govnewdrugapprovals.org The limit of quantification (LOQ) for the Argatroban intermediate was determined to be 0.5 µg/mL, with LOQs for the various impurities ranging from 0.125 µg/mL to 0.3 µg/mL. fda.govnewdrugapprovals.org

The stability of Argatroban and its impurities in solution can also be assessed using RP-HPLC. In one study, the relative standard deviation (R.S.D.) of the content for the Argatroban intermediate and each impurity was found to be low over a 21-hour period, indicating the stability of the solution at ambient temperature. fda.gov

Interactive Data Table: RP-HPLC Method Parameters and Validation Data for an Argatroban Intermediate and Its Impurities fda.govnewdrugapprovals.org

ParameterValue
Chromatographic Column Agela Venusil MP C18 (250mm × 4.6mm, 5µm)
Column Temperature 45°C
Mobile Phase 65:35 (v/v) Ammonium Acetate Buffer: Methanol
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Linearity (r²) > 0.9995
LOQ (Argatroban Intermediate) 0.5 µg/mL
LOQ (Impurities) 0.125 - 0.3 µg/mL

For the sensitive and selective quantitative analysis of Argatroban in biological matrices such as plasma, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. google.comdrugbank.comresearchgate.net This technique offers high sensitivity and specificity, allowing for the accurate measurement of drug concentrations. google.com

A developed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for Argatroban in human plasma utilizes a UPLC C18 BEH 1.7µm column with a water and methanol gradient containing 0.1% formic acid. google.com Sample preparation typically involves a straightforward protein precipitation step with methanol. google.comdrugbank.com Diclofenac is often used as an internal standard to ensure accuracy. google.comdrugbank.com

Detection and quantification are performed using positive ion electrospray ionization and multiple reaction monitoring (MRM) mode. google.comresearchgate.net The UPLC-MS/MS method has been shown to be linear over a concentration range of 0.003–3.0 µg/mL, with a lower limit of quantitation (LLOQ) of 0.003 µg/mL. google.com The intra- and inter-assay imprecision is typically less than 12%. google.com This HPLC-MS/MS method has proven to be a simple, sensitive, and rapid means for monitoring Argatroban levels and is unaffected by variables such as increased plasma fibrinogen levels, which can interfere with activity-based assays. google.com

Interactive Data Table: UPLC-MS/MS Method Validation Parameters for Argatroban in Human Plasma google.comnih.gov

ParameterValue
Linearity Range 0.003–3.0 µg/mL
Lower Limit of Quantitation (LLOQ) 0.003 µg/mL
Intra-assay Imprecision < 12%
Inter-assay Imprecision < 12%
Limit of Detection (LOD) in Serum 0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) in Serum 1.9 - 3.6 ng/mL
Recovery > 60%

The investigation of Argatroban's stability under light exposure is critical, and gradient reversed-phase liquid chromatography coupled with high-resolution multistage mass spectrometry (LC/HR-MSn) is a powerful tool for this purpose. nih.govresearchgate.net This technique allows for the successful separation and characterization of significant photoproducts formed upon exposure of aqueous Argatroban to aerobic conditions. nih.govresearchgate.net

An in-depth fragmentation study of Argatroban is a prerequisite for identifying its related substances and degradation products. nih.govresearchgate.net The fragmentation pathways of Argatroban have been elucidated, showing that the methyltetrahydroquinoline nitrogen and the guanidine (B92328) group are primarily involved in photolysis initiation reactions through one-electron oxidation and proton loss. researchgate.net This leads to several transformation processes, including desulfonation, cyclization to form diazinane-type compounds, and rearrangements involving the transfer of the methyltetrahydroquinoline group to the guanidine function. researchgate.net A forced degradation study also identified seven novel degradation products under various stress conditions, including hydrolysis and oxidation. selleckchem.com

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the definitive structural elucidation of Argatroban monohydrate, providing detailed information about its molecular architecture and solid-state properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Argatroban. mdpi.com Complete ¹H and ¹³C NMR assignments have been reported for the (21R)- and (21S)-diastereomers of Argatroban through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC, HMBC, NOESY, and ¹H-¹H COSY. mdpi.com

These detailed NMR studies allow for the unambiguous assignment of all proton and carbon signals in the complex structure of Argatroban, which is a dipeptide derivative. mdpi.com Furthermore, well-resolved signals in the NMR spectra can be used for the accurate measurement of the diastereomeric composition of Argatroban, which typically exists as a mixture of the 21-R and 21-S stereoisomers in a ratio of approximately 64:36. mdpi.com The chemical structures of degradation products of Argatroban have also been characterized using ¹H NMR, ¹³C NMR, and 2D NMR spectral analysis. selleckchem.com

Another report mentions characteristic peaks at 2θ values of 4.68°, 9.23°, 13.85°, 15.98°, 17.20°, and 18.40°. Additionally, a crystallographic investigation of the separated 21R and 21S-diastereoisomers of Argatroban has been conducted, which involved obtaining single crystals for X-ray studies to understand their different activities and aqueous solubilities.

Physico-Chemical Characterization in Research

Advanced physico-chemical characterization is fundamental to understanding the behavior of this compound under various conditions, ensuring the stability and consistency of its solid and solution forms. Research in this area focuses on its stability against degradation and its potential to undergo phase transformations in different solvent systems.

Stability Studies, including Photodegradation Kinetics

The stability of this compound is a critical parameter evaluated through forced degradation studies. These studies expose the drug substance to a variety of stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation pathways and products.

Research indicates that this compound exhibits significant degradation under hydrolytic (both acidic and alkaline) and oxidative stress conditions. researchgate.netresearchgate.net In contrast, the solid form of the drug is reportedly stable under thermal and photolytic stress. researchgate.netresearchgate.net

However, when in an aqueous solution, argatroban is known to photodegrade upon exposure to light, particularly under aerobic conditions. researchgate.net This necessitates specific precautions during the handling, storage, and administration of its solutions. The photodegradation pathways have been investigated using advanced techniques like liquid chromatography coupled with high-resolution multistage mass spectrometry (LC/HR-MSn). These studies have shown that the primary sites for photolytic initiation reactions are the methyltetrahydroquinoline nitrogen and the guanidine group, which can undergo one-electron oxidation. researchgate.net This leads to photoproducts formed through processes such as desulfonation and cyclization. researchgate.net While the pathways have been elucidated, specific quantitative kinetic data, such as degradation rate constants under defined light conditions, are not extensively published.

Table 1: Summary of this compound Stability Profile

Stress ConditionObserved Stability/DegradationNotes
Hydrolysis (Acidic and Alkaline)Significant DegradationIndicates susceptibility to pH-dependent degradation in solution.
Oxidation (Peroxide Stress)Significant DegradationSuggests potential for oxidative degradation pathways.
Thermal Stress (Solid State)StableThe solid form is resistant to heat-induced degradation.
Photolytic Stress (Solid State)StableThe solid form is resistant to degradation by light.
Photolytic Stress (Aqueous Solution)Degradation OccursDegradation pathways involve the methyltetrahydroquinoline and guanidine groups.

Solution-Mediated Phase Transformation Studies

The solid-state form of an active pharmaceutical ingredient can significantly influence its properties. This compound can undergo solution-mediated phase transformations, where a less stable solid form converts to a more stable one in the presence of a solvent.

A notable research finding is the discovery of an ethanol (B145695) solvate of argatroban and the subsequent solution-mediated phase transformation from the monohydrate form to this ethanol solvate in ethanol-water mixtures. acs.org The thermodynamic stability of these different solid forms has been determined by establishing ternary phase diagrams for the ethanol-water-argatroban system at various temperatures. acs.org

The kinetics of this transformation have been studied in detail using in-situ analytical techniques like Raman and IR spectroscopy. acs.org These studies revealed that the rate-controlling step of the transformation process is not constant; it begins with the growth of the ethanol solvate being the slower step, and later shifts to the dissolution of the monohydrate form becoming the rate-determining factor. acs.org A kinetic model has been established to provide a deeper understanding of the role of temperature in this transformation. acs.org

Several factors have been shown to influence the transformation behavior, providing a basis for controlling the solid form during manufacturing processes.

Table 2: Factors Influencing this compound to Ethanol Solvate Transformation

FactorEffect on TransformationResearch Finding
Solvent CompositionHighThe ratio of ethanol to water is a critical determinant of which solid form is more stable.
TemperatureHighTemperature affects both the solubility of the forms and the kinetic rates of dissolution and growth.
Solid LoadingModerateThe amount of solid material in the slurry can influence the transformation kinetics.

Bioanalytical Methods for Research Applications

Bioanalytical methods are crucial for quantifying this compound in biological matrices and for studying its interaction with its biological target, thrombin. These research methods underpin our understanding of its mechanism of action and help in the development of new analytical approaches.

Thrombin Assay Methodologies in Research

Argatroban is a direct thrombin inhibitor, and its anticoagulant effect is assessed by various research and clinical laboratory methods that measure thrombin activity or the clotting time of plasma. The Activated Partial Thromboplastin (B12709170) Time (aPTT) is a common coagulation assay used; however, its sensitivity to argatroban can be influenced by various factors, including the specific reagents used and underlying patient coagulopathies.

In research applications, more specific anti-IIa assays are often favored to accurately determine the plasma concentration of argatroban. These include chromogenic assays that directly measure the inhibition of thrombin activity. Two such methods are the Hemoclot Thrombin Inhibitor (HTI) assay and the Ecarin Chromogenic Assay (ECA). Research comparing these methods has shown that both the HTI and ECA assays have a stronger correlation with argatroban concentration than the aPTT, making them more suitable for precise quantification in research settings.

Table 3: Comparison of Research-Applicable Thrombin Assay Methodologies for Argatroban

Assay MethodPrincipleCorrelation with Argatroban ConcentrationNotes
Activated Partial Thromboplastin Time (aPTT)Measures the time to clot formation through the intrinsic and common coagulation pathways.Poor to ModerateCan be influenced by lupus anticoagulant, FVIII levels, and reagent variability.
Hemoclot Thrombin Inhibitor (HTI) AssayA diluted thrombin time assay that measures the effect of direct thrombin inhibitors.StrongConsidered a more direct and reliable measure of argatroban's anticoagulant effect.
Ecarin Chromogenic Assay (ECA)Uses ecarin to generate meizothrombin, whose inhibition by argatroban is measured chromogenically.StrongProvides a direct quantification of argatroban concentration.

Competitive Binding Assays (e.g., with Fullerene-based C60 Nanoparticles)

Competitive binding assays are a powerful research tool to study the interaction of a ligand (like argatroban) with its receptor (thrombin) and to screen for other molecules that may bind to the same site. In this type of assay, a labeled ligand and an unlabeled test compound compete for binding to the receptor. The displacement of the labeled ligand by the test compound is measured to determine the test compound's binding affinity.

Argatroban, as a known competitive inhibitor of the thrombin active site, can be used as a reference compound in such assays. nih.gov A research application of this principle involves investigating novel potential anticoagulants, such as functionalized fullerene-based C60 nanoparticles. Studies have shown that certain surface-modified C60 nanoparticles exhibit thrombin inhibition abilities. nih.gov

To determine the mechanism of this inhibition, kinetic studies coupled with competitive testing using known inhibitors are performed. nih.gov In these experiments, the ability of the C60 nanoparticles to inhibit thrombin is measured in the presence and absence of a known competitive inhibitor like argatroban. If the nanoparticles compete for the same active site as argatroban, the observed inhibition kinetics will change in a predictable manner. Such studies have indicated that certain C60 nanoparticles with specific surface chemistries act as competitive inhibitors, likely by directly interacting with the active site of thrombin, similar to argatroban. nih.gov This methodology allows for the characterization and screening of new potential anticoagulant agents by comparing their binding characteristics to that of a well-established inhibitor.

Drug Metabolism Research of Argatroban Monohydrate

In Vitro Metabolism Pathways

In vitro studies using human liver preparations have been instrumental in identifying the metabolic transformations that argatroban (B194362) undergoes. The principal route of metabolism involves structural modification of the 3-methyltetrahydroquinoline ring system.

The primary metabolic pathway for argatroban is the hydroxylation and subsequent aromatization of the 3-methyltetrahydroquinoline ring. globalrph.comnih.govdrugbank.comnih.gov This biotransformation occurs in the liver and is the main route by which argatroban is metabolized. globalrph.comnih.gov This process leads to the formation of four known metabolites, designated M1, M2, M3, and M4. globalrph.com Unchanged argatroban, however, remains the predominant component found in plasma. globalrph.com

The formation of argatroban's metabolites is catalyzed in vitro by human liver microsomal cytochrome P450 enzymes, specifically the CYP3A4 and CYP3A5 isoenzymes. globalrph.comnih.govnih.gov These enzymes are crucial for drug metabolism, handling a significant portion of clinically used medications. nih.govclinpgx.org While in vitro models clearly demonstrate the involvement of CYP3A4/5, some in vivo data suggest that this pathway may not be the primary determinant of argatroban's elimination. globalrph.comdrugs.com For instance, the lack of a significant pharmacokinetic interaction with erythromycin, a potent inhibitor of CYP3A4/5, indicates that CYP3A4/5-mediated metabolism is not a critical elimination pathway in the clinical setting. globalrph.comdrugs.com

The pharmacological activity of the metabolites has been assessed, with a particular focus on the primary metabolite, M1. globalrph.com The M1 metabolite is readily formed from the parent compound and exhibits distinct pharmacological characteristics. nih.govnactem.ac.uk

M1 Metabolite : This is the main metabolite of argatroban. globalrph.com It possesses anticoagulant effects that are 3- to 5-fold weaker than those of the parent drug. globalrph.com Plasma concentrations of M1 are generally low, ranging from 0% to 20% of the concentration of unchanged argatroban. globalrph.com

Metabolite Profile of Argatroban
MetaboliteRelative Anticoagulant Potency (vs. Argatroban)Plasma Concentration (Relative to Parent Drug)Detection Location
M13- to 5-fold weaker globalrph.com0% to 20% globalrph.comPlasma globalrph.com
M2-M4Not specified (presumed low)Not detected globalrph.comdrugs.comUrine (very low quantities) globalrph.comdrugs.com

Elimination Pathways in Preclinical Models

Preclinical studies have defined the primary routes through which argatroban and its metabolites are excreted from the body. These pathways are predominantly extra-renal.

The main route of elimination for argatroban is through the feces, which accounts for approximately 65% of its excretion. drugbank.com This is presumed to occur via biliary secretion. drugbank.com Biliary excretion is a common pathway for the elimination of drug metabolites from the liver into the intestine. toxmsdt.com A smaller portion, around 22%, is eliminated in the urine. drugbank.com The metabolites M2 to M4 are found in very low amounts in the urine. globalrph.com

Excretion Routes of Argatroban
Excretion RoutePercentage of EliminationNotes
Fecal (via Biliary Secretion)~65% drugbank.comPrimary route of elimination nih.govdrugbank.com
Renal (Urine)~22% drugbank.comMinor route of elimination

Argatroban is a synthetic compound that exists as a mixture of two diastereoisomers, (21R) and (21S). chemicalbook.comresearchgate.net The approximate ratio of the R to S isomer is 65:35. chemicalbook.com Studies have confirmed that there is no interconversion between these two isomers in vivo. globalrph.com This lack of interconversion means that the metabolic and elimination profile of each isomer is independent of the other. The different isomers have been shown to possess distinct anticoagulant potencies. chemicalbook.com

Resistance Mechanisms and Drug Interactions at the Molecular Level

Absence of Immune Response to Argatroban (B194362) Monohydrate

A significant advantage of argatroban monohydrate is its non-immunogenic nature, which prevents the development of immune-mediated resistance, a known complication with other anticoagulants like heparin. nih.gov

This compound does not interact with heparin-induced antibodies. fda.govglobalrph.com This is a critical feature, as heparin-induced thrombocytopenia (HIT) is a serious immune-mediated complication of heparin therapy. nih.govnih.gov In HIT, antibodies form against the complex of heparin and platelet factor 4 (PF4), leading to platelet activation and a paradoxical prothrombotic state. nih.govpatsnap.com Because argatroban is a small synthetic molecule and a direct thrombin inhibitor, it does not bind to these antibodies and, therefore, does not trigger or exacerbate the immune response characteristic of HIT. nih.govmedscape.comnbinno.com Its use is recommended by the American College of Cardiologists for patients with or at risk for HIT. drugbank.com

Clinical studies have demonstrated a lack of antibody formation against this compound following its administration. fda.govglobalrph.com Evaluation of sera from healthy subjects and patients who received multiple doses of argatroban did not reveal the formation of drug-specific antibodies. fda.govglobalrph.com This absence of antibody generation ensures a consistent and predictable anticoagulant response. nih.govnih.gov Studies examining plasma from individuals re-exposed to the drug showed no evidence of neutralizing antibodies or loss of anticoagulant activity. fda.govnih.gov This contrasts with other anticoagulants, such as lepirudin, where a significant percentage of patients develop drug-specific antibodies that can alter its anticoagulant effect. nih.gov

Molecular Basis of Anticoagulant Response in Diverse Physiological Contexts

The mechanism of this compound allows for a consistent anticoagulant effect that is not dependent on other plasma cofactors, which can vary in certain patient populations.

Argatroban's anticoagulant activity is independent of antithrombin (AT), a cofactor required for the action of heparin. globalrph.compatsnap.com As a direct thrombin inhibitor, argatroban binds reversibly to the active site of thrombin, directly blocking its function in the coagulation cascade. globalrph.comnih.govpatsnap.com This direct mechanism means its efficacy is maintained even in patients with low or deficient antithrombin levels, a condition that can lead to heparin resistance. nih.gov A retrospective analysis of critically ill patients with heparin resistance found that argatroban was an effective alternative for achieving prophylactic anticoagulation and that there was no correlation between low AT levels and the occurrence of heparin resistance. nih.gov

In Vitro Drug Interaction Studies with Coagulation Modulators

In vitro studies and clinical observations have identified potential interactions between this compound and other substances that modulate the coagulation system. As a direct thrombin inhibitor, argatroban's primary effect is to prolong clotting times, and co-administration with other anticoagulants or pro-coagulant agents can lead to altered effects.

The concomitant use of argatroban with other anticoagulants, such as warfarin (B611796), results in a synergistic prolongation of clotting times like the prothrombin time (PT) and International Normalized Ratio (INR). nih.gov Conversely, its anticoagulant effect can be diminished by the presence of pro-coagulant substances. The table below summarizes the nature of these interactions at a molecular level.

Coagulation ModulatorNature of Interaction with this compound
Anti-inhibitor coagulant complexDecreased therapeutic efficacy of the coagulant complex drugbank.com
Coagulation Factor VIIa (Recombinant Human)Decreased therapeutic efficacy of Factor VIIa drugbank.com
Coagulation Factor IX (Human)Decreased therapeutic efficacy of Factor IX drugbank.com
Coagulation Factor X (Human)Decreased therapeutic efficacy of Factor X drugbank.com
AnistreplaseIncreased risk or severity of bleeding drugbank.com

Emerging Research Areas and Potential Applications of Argatroban Monohydrate

Drug Repurposing in Non-Coagulation Related Research

The established safety profile and well-understood mechanism of action of Argatroban (B194362) monohydrate make it an attractive candidate for drug repurposing. This strategy aims to identify new therapeutic uses for existing drugs, potentially accelerating the development of treatments for a variety of diseases.

Antiviral Activity Studies (e.g., SARS-CoV-2 Spike-ACE2 Binding Inhibition)

Recent research has highlighted the potential of Argatroban monohydrate as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. Studies have investigated its ability to interfere with the viral entry process, a critical step in the infection cycle.

Detailed Research Findings:

Computational and in-vitro studies have demonstrated that this compound can inhibit the binding of the SARS-CoV-2 spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is the primary mechanism by which the virus enters human cells. The proposed mechanism involves Argatroban directly interacting with the viral particle, leading to a virucidal effect. This direct action on the virus is a significant finding, as it suggests a different mode of antiviral activity compared to drugs that target viral replication within the host cell.

A 2025 study published in Heliyon identified Argatroban as one of three FDA-approved drugs with potential anti-SARS-CoV-2 activity. The research revealed that Argatroban's primary antiviral mechanism is through a direct virucidal effect. This is in contrast to other repurposed drugs like glimepiride, which was found to inhibit viral replication, and ranolazine, which primarily inhibits viral adsorption. The study showed that Argatroban, along with the other two drugs, exhibited potential antiviral activity at concentrations well below their cytotoxic levels.

The potential therapeutic benefits of Argatroban in COVID-19 are thought to extend beyond its direct antiviral properties, also encompassing its well-known antithrombotic and anti-inflammatory effects, which could address the coagulopathy and hyperinflammation often seen in severe cases.

Development of Individual Stereoisomers for Targeted Research

Argatroban is commercially available as a mixture of two diastereoisomers, (21R) and (21S), in a ratio of approximately 64:36. These stereoisomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Research has focused on separating and characterizing these individual isomers to understand their distinct pharmacological properties, which could lead to the development of more targeted and effective therapies.

Detailed Research Findings:

A study published in Chirality in 2013 detailed the successful separation of the 21R and 21S diastereoisomers of Argatroban. The research involved a detailed structural analysis of the two epimers to understand the basis for their different biological activities and aqueous solubilities. This foundational work is crucial for the development of individual diastereoisomers as separate therapeutic agents.

Future Directions in Direct Thrombin Inhibitor Research and Development

The field of direct thrombin inhibitors (DTIs) is continuously evolving, with research focused on developing new agents with improved properties and expanding the therapeutic applications of existing drugs like Argatroban.

Future Research and Development Trends:

Development of Oral Direct Thrombin Inhibitors: A significant area of research is the development of orally bioavailable DTIs. While parenteral agents like Argatroban are effective, oral alternatives would offer greater convenience for long-term therapy. Dabigatran etexilate is a notable example of a successful oral DTI. Future research will likely focus on developing new oral DTIs with favorable pharmacokinetic and pharmacodynamic profiles, potentially offering alternatives to warfarin (B611796) and parenteral anticoagulants for a broader range of indications.

Exploration of Novel Thrombin Inhibitor Scaffolds: Researchers are exploring novel chemical scaffolds to design the next generation of thrombin inhibitors. This includes the development of small molecules, peptides, and aptamers with high affinity and selectivity for thrombin. The goal is to create agents with a wider therapeutic window, reduced bleeding risk, and fewer off-target effects.

Targeting Other Coagulation Factors: While direct thrombin inhibition remains a key strategy, there is growing interest in developing inhibitors of other coagulation factors, such as Factor Xa. The development of both direct and indirect Factor Xa inhibitors is an active area of research, with the aim of providing a broader range of anticoagulant options.

Combination Therapies: Future research may also focus on the potential of combination therapies, where DTIs like Argatroban are used in conjunction with other agents to achieve synergistic effects. This could involve combining anticoagulants with different mechanisms of action or with drugs that target other aspects of a disease process, such as inflammation or platelet activation.

The ongoing research into Argatroban mon

Q & A

Q. What are the recommended methods for monitoring Argatroban monohydrate's anticoagulant activity in vitro?

To monitor Argatroban's anticoagulant effects, researchers should use activated partial thromboplastin time (aPTT) assays. The therapeutic range corresponds to aPTT values 1.5–3 times the baseline . For high-throughput or emergency settings, rotational thromboelastometry (ROTEM®) with INTEM analysis is a reliable alternative, showing linear correlation with aPTT (r=0.99) and non-linear correlations with Argatroban concentrations (p<0.0001) . Calibration curves for Argatroban concentrations (0–2 µg/mL) should be validated using regression models.

Q. How should researchers design cell-based assays to evaluate Argatroban's effects on thrombin activity?

For in vitro thrombin inhibition studies, use primary cells (e.g., rat atrial cardiomyocytes) cultured in DMEM/F12 medium with 10% FBS. Follow these steps:

  • Cell viability assay : Seed cells in 96-well plates (5,000–10,000 cells/well), treat with Argatroban (0–10 µM), and incubate for 24–72 hours. Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure viability: add 50 µL 1× MTT, incubate for 4 hours, solubilize with DMSO, and measure OD570 nm. Calculate IC50/IC90 via dose-response curves .
  • Immunofluorescence : Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with α-actin antibodies (1:100 dilution) to assess structural changes .

Q. What analytical standards are critical for ensuring this compound's purity in experimental setups?

The United States Pharmacopeia (USP) specifies this compound must contain 98.0–102.0% pure anhydrous Argatroban (C23H36N6O5S) . Key reference standards include USP Argatroban RS and related compounds A, B, and C. Use HPLC or UPLC-MS/MS to detect impurities like genotoxic derivatives, ensuring limits align with ICH M7 guidelines .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Improved synthesis involves:

  • Condensation : React NG-(tert-butoxycarbonyl)-N2-nitro-L-arginine with ethyl (2R,4R)-4-methylpiperidine-2-formate using EDCI as a coupling agent.
  • Deprotection : Remove tert-butoxycarbonyl groups under acidic conditions.
  • Hydrogenation : Catalyze with Pd/C (10% w/w) to reduce nitro groups, achieving 99.95% purity. Total yield reaches 49% via stepwise purification (e.g., silica gel chromatography) . Validate purity via NMR (δ 1.2–4.3 ppm for methyl and piperidine protons) and mass spectrometry (m/z 527.65 [M+H]<sup>+</sup>) .

Q. What strategies resolve discrepancies between Argatroban concentrations and coagulation parameters in experimental data?

Non-linear correlations between Argatroban concentrations and aPTT/ROTEM clotting times (CT) require polynomial regression models (e.g., quadratic or cubic fits) . For dose-response studies, use segmented regression to identify inflection points. In in vivo models (e.g., cardiopulmonary bypass), titrate Argatroban to maintain activated clotting time (ACT) at 300–400 seconds, with a dose range of 2–10 µg/kg/min .

Q. How should Argatroban be administered in preclinical models requiring anticoagulation during complex surgical procedures?

For procedures like cardiopulmonary bypass (CPB) in heparin-induced thrombocytopenia (HITT) models:

  • Dosing : Initiate Argatroban at 2 µg/kg/min, adjust based on ACT measurements every 15 minutes.
  • Monitoring : Use point-of-care viscoelastic tests (e.g., TEG/ROTEM) to assess clot formation dynamics.
  • Statistical analysis : Perform multivariate regression to correlate dose, ACT, and bleeding risk .

Methodological Considerations

Q. What protocols ensure reproducibility in thrombin inhibition assays using Argatroban?

Standardize assays by:

  • Enzyme kinetics : Measure thrombin inhibition (Ki = 5–39 nM) using chromogenic substrates (e.g., S-2238). Pre-incubate Argatroban with thrombin (10 nM) for 5 minutes before adding substrate .
  • Buffer conditions : Use Tris-HCl (pH 8.4) with 0.1% PEG 8000 to prevent non-specific binding .

Q. How are gene expression studies designed to evaluate Argatroban's impact on thrombotic pathways?

For RNA-seq or qPCR:

  • Target genes : Focus on thrombin-dependent pathways (e.g., PAR-1, TF, PAI-1).
  • Cell lines : Use human umbilical vein endothelial cells (HUVECs) or platelets treated with 1–10 µM Argatroban for 6–24 hours.
  • Data normalization : Use housekeeping genes (e.g., GAPDH, β-actin) and analyze fold-changes via ΔΔCt method .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban monohydrate
Reactant of Route 2
Argatroban monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.